N-Ethyl Fingolimod is a synthetic derivative of Fingolimod (FTY720), a sphingosine-1-phosphate (S1P) receptor modulator. [] Fingolimod itself is a structural analog of sphingosine, a naturally occurring sphingolipid. [] While the specific properties and applications of N-Ethyl Fingolimod are not extensively described in the reviewed literature, its close structural similarity to Fingolimod suggests potential applications in studying S1P receptor signaling pathways and their roles in various physiological and pathological processes.
N-Ethyl Fingolimod is classified as an immunosuppressant and is part of the broader category of sphingosine-1-phosphate receptor modulators. It acts by sequestering lymphocytes in lymph nodes, thus preventing them from contributing to autoimmune responses in conditions like multiple sclerosis. The compound is synthesized from readily available precursors, making it a candidate for further pharmaceutical development.
The synthesis of N-Ethyl Fingolimod typically involves several key steps:
N-Ethyl Fingolimod has a complex molecular structure characterized by its sphingosine backbone and an ethyl group substitution. The molecular formula can be represented as . The structure features:
The three-dimensional conformation plays a significant role in its interaction with sphingosine-1-phosphate receptors.
The chemical reactions involved in synthesizing N-Ethyl Fingolimod include:
These reactions are carefully controlled to optimize yield and minimize by-products, ensuring high purity of the final product.
The mechanism of action for N-Ethyl Fingolimod involves:
This action results in decreased inflammation and demyelination associated with multiple sclerosis.
N-Ethyl Fingolimod exhibits several notable physical and chemical properties:
These properties are critical for formulation development in pharmaceutical applications.
N-Ethyl Fingolimod's primary application lies within the field of immunology, particularly for treating autoimmune diseases such as multiple sclerosis. Its ability to modulate immune responses makes it a valuable candidate for research into other inflammatory conditions as well. Ongoing studies are exploring its efficacy in various formulations, including oral delivery systems, aimed at improving patient compliance and therapeutic outcomes.
N-Ethyl Fingolimod (CAS 1402793-28-5) is a structural analog of the immunosuppressant Fingolimod (Gilenya), with the systematic name 2-(ethylamino)-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol [1] [3] [6]. Its molecular formula is C₂₁H₃₇NO₂, corresponding to a molecular weight of 335.53 g/mol [1] [3]. The compound features three distinct regions:
The stereochemistry centers on the C2 carbon bearing the ethylamino group and hydroxymethyl substituents. Unlike natural sphingosine analogs, N-Ethyl Fingolimod lacks chiral centers but adopts a specific conformation to engage sphingosine-1-phosphate (S1P) receptors. The SMILES notation (CCC CCCCC1=CC=C(C=C1)CCC(CO)(CO)NCC) reflects its topology [9].
Table 1: Atomic Composition of N-Ethyl Fingolimod
Element | Count | Role in Structure |
---|---|---|
Carbon | 21 | Core scaffold |
Hydrogen | 37 | Saturation of bonds |
Nitrogen | 1 | Secondary amine site |
Oxygen | 2 | Hydroxyl groups |
N-Ethyl Fingolimod is typically isolated as a white crystalline solid with a purity exceeding 95% [1] [3]. Key properties include:
Table 2: Physicochemical Profile
Property | Value | Method/Comment |
---|---|---|
Molecular Weight | 335.53 g/mol | Calculated |
Appearance | White solid | Visual analysis |
Solubility in H₂O | <0.1 mg/mL | Experimental |
Solubility in Ethanol | >5 mg/mL | Experimental |
Estimated LogP | ~5.2 | Computational prediction |
Purity | >95% | HPLC-UV |
N-Ethyl Fingolimod diverges critically from Fingolimod (C₁₉H₃₃NO₂) through ethylation of the primary amine, altering pharmacological behavior:
Table 3: Comparison with Key Structural Analogs
Compound | Molecular Formula | Molecular Weight | Key Structural Feature | Amine Type |
---|---|---|---|---|
Fingolimod | C₁₉H₃₃NO₂ | 307.47 g/mol | Primary amine | Primary |
N-Ethyl Fingolimod | C₂₁H₃₇NO₂ | 335.53 g/mol | Ethyl-substituted amine | Secondary |
Siponimod | C₂₉H₃₅FN₂O₂ | 465.60 g/mol | Methoxycyclohexyl + fluorophenyl | Secondary |
Fingolimod-phosphate | C₁₉H₃₈NO₅P | 387.48 g/mol | Phosphorylated primary amine | Zwitterionic |
Synthesis challenges include achieving selective monoethylation without modifying hydroxyl groups, often necessitating protecting-group strategies [1]. The ethyl analog’s role as a process-related impurity in Fingolimod production underscores the need for rigorous chromatographic separation (e.g., reverse-phase HPLC) [7].
Summary of Key Structural Relationships:
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8